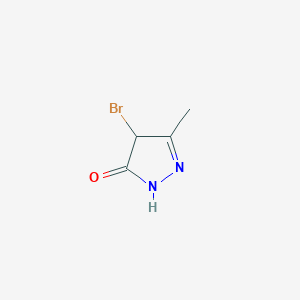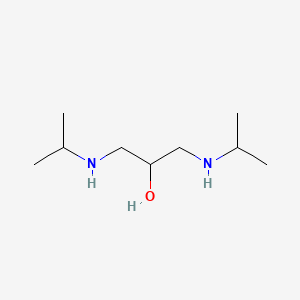![molecular formula C6H2Br2S2 B1267057 3,4-Dibromothieno[2,3-b]thiophene CAS No. 53255-78-0](/img/structure/B1267057.png)
3,4-Dibromothieno[2,3-b]thiophene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,4-Dibromothieno[2,3-b]thiophene and its derivatives involves multiple steps, including bromination, cross-coupling reactions, and electropolymerization. A notable synthesis approach involves the reaction of 3,4-dibromothiophene with phenylacetylene, leading to the formation of 2-phenylthieno[3,4-b]thiophene, which can be electropolymerized to produce low band gap polymers (Neef, Brotherston, & Ferraris, 1999). Another method involves starting from 2,3-dibromothiophene to improve the total yield through a more convenient synthesis process (Allared, Hellberg, & Remonen, 2002).
Molecular Structure Analysis
The molecular structure of 3,4-Dibromothieno[2,3-b]thiophene is characterized by its brominated thiophene rings, which are crucial for its chemical reactivity and electronic properties. The presence of bromine atoms allows for further functionalization through reactions such as Suzuki coupling, facilitating the synthesis of a wide range of derivatives with varied electronic properties (Hergué, Frère, & Roncali, 2011).
Chemical Reactions and Properties
3,4-Dibromothieno[2,3-b]thiophene undergoes various chemical reactions, including bromine-lithium exchange, electrophilic substitutions, and palladium-catalyzed cross-coupling, leading to the synthesis of diversified derivatives. These reactions are foundational for modifying the compound's electronic properties for specific applications, such as conductive polymers and organic electronics (Fuller, Iddon, & Smith, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis of Polyfunctionalized Thiophenes and Enediynes
3,4-Dibromothieno[2,3-b]thiophene has been utilized in the synthesis of polyfunctionalized thiophenes and enediynes through ring-opening reactions. This involves Br → Li exchange and warming to ambient temperature, resulting in the formation of these polyfunctionalized compounds (Fuller, Iddon, & Smith, 1997).
Development of Low Band Gap Polymers
The chemical serves as a starting material for 2-phenylthieno[3,4-b]thiophene, leading to the electropolymerization and formation of low band gap polymers. These polymers are characterized by their electrochemical properties and have applications in conductive materials (Neef, Brotherston, & Ferraris, 1999).
Precursors for Electrogeneated Conjugated Polymers
3,4-Dibromothieno[2,3-b]thiophene is utilized in the synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes. These compounds act as precursors for electropolymerisation, offering insights into the electronic properties of the resulting polymers, which have potential applications in electronic and photovoltaic devices (Hergué, Frère, & Roncali, 2011).
Alternative Synthetic Routes
An alternative synthetic route to Thieno[3,4-b]Thiophene using 3,4-dibromothiophene has been reported. This method demonstrates a more efficient and higher-yield approach to synthesizing this compound, which is a crucial building block in various chemical syntheses (Brandsma & Verkruijsse, 1990).
Electropolymerization and Electronic Properties
The monomer 3,4-dibromothieno[2,3-b]thiophene undergoes electropolymerization to form novel low band gap polymers. These polymers are characterized by cyclic voltammetry and electrochemistry, revealing their potential in the development of new electronic materials (Chou & Tsai, 1991).
Building Blocks for Unsyrmmetrical Thiophenes
3,4-Dibromothieno[2,3-b]thiophene is also a key ingredient in the creation of unsymmetrically 3,4-disubstituted thiophenes, further demonstrating its versatility in chemical synthesis and applications in materials science (Ye & Wong, 1997).
Safety And Hazards
Zukünftige Richtungen
Thienothiophenes, including 3,4-Dibromothieno[2,3-b]thiophene, have attracted significant attention due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
Eigenschaften
IUPAC Name |
3,4-dibromothieno[2,3-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2S2/c7-3-1-9-6-5(3)4(8)2-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQRBSPOFSLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)SC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201371 | |
| Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromothieno[2,3-b]thiophene | |
CAS RN |
53255-78-0 | |
| Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053255780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibromothieno[2,3-b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















